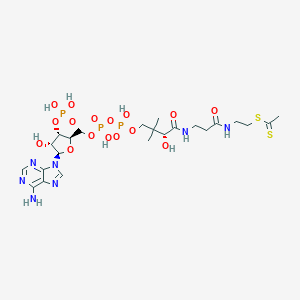

![molecular formula C16H19N5O B220977 N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B220977.png)

N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide, also known as BQ-123, is a cyclic peptide that has been extensively studied for its potential therapeutic applications. BQ-123 is a selective antagonist of endothelin-1 (ET-1) receptors, which are involved in the regulation of blood pressure and vascular tone.

Mecanismo De Acción

N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide is a selective antagonist of ET-1 receptors, which are expressed in a variety of tissues, including the vascular smooth muscle cells, endothelial cells, and renal tubular epithelial cells. ET-1 is a potent vasoconstrictor that is involved in the regulation of blood pressure and vascular tone. By blocking the ET-1 receptors, N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide reduces the vasoconstrictor effects of ET-1, leading to vasodilation and a reduction in blood pressure.

Biochemical and Physiological Effects:

N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been shown to have a number of biochemical and physiological effects in animal studies. In addition to reducing blood pressure and improving vascular function, N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been shown to reduce inflammation and oxidative stress in animal models of diabetic nephropathy. N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has also been shown to improve renal function in animal models of renal injury.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has a number of advantages for lab experiments. It is a highly selective antagonist of ET-1 receptors, which allows for precise targeting of the receptor. N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide is also stable and can be easily synthesized using SPPS techniques. However, there are some limitations to using N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide in lab experiments. It has a short half-life and may require frequent dosing to maintain therapeutic levels. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide may have off-target effects on other receptors, which could complicate the interpretation of experimental results.

Direcciones Futuras

There are a number of future directions for the study of N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide. One area of interest is the potential use of N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide in the treatment of pulmonary arterial hypertension. N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been shown to improve pulmonary vascular function in animal models of pulmonary hypertension, and clinical trials are currently underway to evaluate its efficacy in humans. Another area of interest is the potential use of N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide in the treatment of diabetic nephropathy. N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been shown to reduce inflammation and oxidative stress in animal models of diabetic nephropathy, and clinical trials are currently underway to evaluate its efficacy in humans. Finally, there is interest in developing more selective ET-1 receptor antagonists that may have improved therapeutic efficacy and fewer off-target effects.

Métodos De Síntesis

N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled on a resin support using protected amino acids and coupling reagents. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is obtained as a white powder.

Aplicaciones Científicas De Investigación

N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been studied for its potential therapeutic applications in a variety of conditions, including hypertension, pulmonary arterial hypertension, and diabetic nephropathy. In animal studies, N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has been shown to reduce blood pressure and improve vascular function. N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide has also been shown to reduce inflammation and oxidative stress in animal models of diabetic nephropathy.

Propiedades

Fórmula molecular |

C16H19N5O |

|---|---|

Peso molecular |

297.35 g/mol |

Nombre IUPAC |

N-(3-imidazol-1-ylpropyl)-2-(2-methylbenzimidazol-1-yl)acetamide |

InChI |

InChI=1S/C16H19N5O/c1-13-19-14-5-2-3-6-15(14)21(13)11-16(22)18-7-4-9-20-10-8-17-12-20/h2-3,5-6,8,10,12H,4,7,9,11H2,1H3,(H,18,22) |

Clave InChI |

YZBVBJIMMQJGKS-UHFFFAOYSA-N |

SMILES |

CC1=NC2=CC=CC=C2N1CC(=O)NCCCN3C=CN=C3 |

SMILES canónico |

CC1=NC2=CC=CC=C2N1CC(=O)NCCCN3C=CN=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

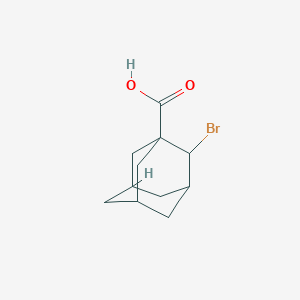

![N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)

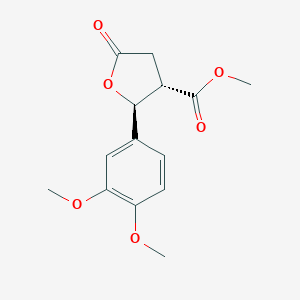

![2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B220966.png)

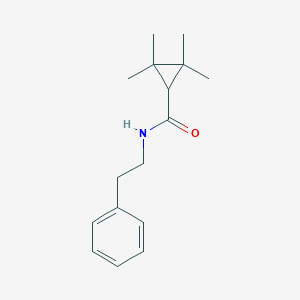

![2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B220983.png)

![(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one](/img/structure/B220991.png)